![molecular formula C22H20ClN3O2S B15032603 N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B15032603.png)
N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-methylphenyl group, a cyano-methylphenyl group, and a tetrahydropyridinyl sulfanyl acetamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the 3-chloro-2-methylphenyl group: This can be achieved through the chlorination of 2-methylphenyl compounds under controlled conditions.
Synthesis of the tetrahydropyridinyl sulfanyl acetamide moiety: This involves the reaction of a suitable amine with a cyano-methylphenyl derivative, followed by cyclization and subsequent functionalization to introduce the sulfanyl group.
Coupling of the two moieties: The final step involves coupling the 3-chloro-2-methylphenyl group with the tetrahydropyridinyl sulfanyl acetamide moiety under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may have biological activity and can be studied for its effects on various biological systems.
Industry: It can be used in the development of new materials and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide: shares structural similarities with other compounds containing chloro-methylphenyl, cyano-methylphenyl, and tetrahydropyridinyl sulfanyl acetamide moieties.
This compound: can be compared to other compounds with similar functional groups to highlight its unique properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its unique structure may confer specific biological activity and chemical reactivity that distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C22H20ClN3O2S |
|---|---|
Poids moléculaire |
425.9 g/mol |
Nom IUPAC |
N-(3-chloro-2-methylphenyl)-2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H20ClN3O2S/c1-13-6-8-15(9-7-13)16-10-20(27)26-22(17(16)11-24)29-12-21(28)25-19-5-3-4-18(23)14(19)2/h3-9,16H,10,12H2,1-2H3,(H,25,28)(H,26,27) |
Clé InChI |
GMIYREARDQWOML-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=C(C(=CC=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15032522.png)
![3-hydroxy-5-(4-methylphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15032531.png)
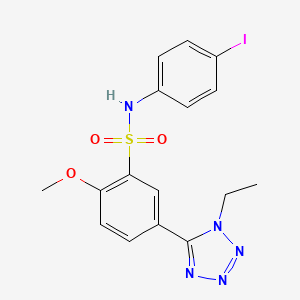
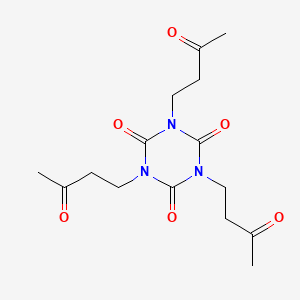
![Ethyl 2-[2-(4-fluorophenoxy)acetamido]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B15032549.png)
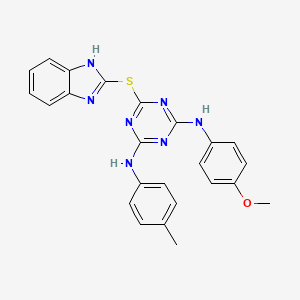
![methyl 4-[3-(furan-2-yl)-1-hydroxy-10-(phenylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B15032574.png)
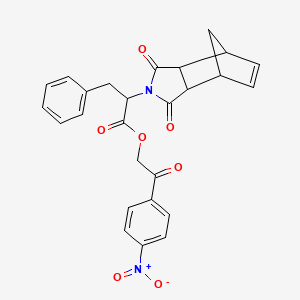
![methyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15032582.png)
![N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(pentyloxy)phenyl]amino}methylidene]-4-nitrobenzamide](/img/structure/B15032586.png)
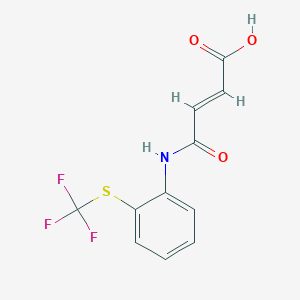
![methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)phenylalaninate](/img/structure/B15032594.png)
![2-[(2-hydroxyethyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032595.png)
![3-[(2E)-2-(4-bromobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide](/img/structure/B15032614.png)
